Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate
CAS No.: 1305712-96-2
Cat. No.: VC2731597
Molecular Formula: C17H21F3N4O2
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate - 1305712-96-2](/images/structure/VC2731597.png)
CAS No. | 1305712-96-2 |
---|---|
Molecular Formula | C17H21F3N4O2 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate |
Standard InChI | InChI=1S/C17H21F3N4O2/c1-4-26-16(25)11-5-7-24(8-6-11)13-9-12(17(18,19)20)14-10(2)22-23(3)15(14)21-13/h9,11H,4-8H2,1-3H3 |
Standard InChI Key | NOVYFKGMWLHZSH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)(F)F |
Structural Characteristics and Physical Properties
Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate features a unique molecular architecture with several important structural components. The compound contains a pyrazolo[3,4-b]pyridine core system, which is substituted with methyl groups at positions 1 and 3, and a trifluoromethyl group at position 4. Additionally, a piperidine ring is connected to the pyridine portion of the core at position 6, with the piperidine bearing an ethyl carboxylate group at position 4.
The physical and chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1305712-96-2 |
MDL Number | MFCD13194593 |
Molecular Formula | C17H21F3N4O2 |
Molecular Weight | 370.37 g/mol |
SMILES Notation | O=C(C1CCN(C2=CC(C(F)(F)F)=C3C(N(C)N=C3C)=N2)CC1)OCC |
Storage Temperature | Ambient |
Physical State | Not specified in sources |
The compound contains several functional groups that contribute to its chemical reactivity and potential biological activity. The trifluoromethyl group (-CF3) at position 4 of the pyrazolopyridine system enhances lipophilicity, which may improve membrane permeability in biological systems . The ethyl carboxylate group provides a site for potential hydrolysis to the corresponding carboxylic acid, which could be useful for further derivatization or for modulating solubility properties .
Structural Comparison with Related Compounds
Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate shares structural similarities with several related compounds mentioned in the search results. The following table compares its structural features with those of related compounds:
Compound | Structural Features | Differences from Target Compound |
---|---|---|
Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate | Contains pyridine core, trifluoromethyl group, and piperidine carboxylate | Lacks pyrazole fusion, has different position of trifluoromethyl group |
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Contains pyrazole core and trifluoromethyl group | Lacks pyridine fusion and piperidine moiety |
1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | Contains pyrazolopyridine core with methyl and trifluoromethyl groups | Has ketone functionality instead of piperidine carboxylate |
These structural relationships suggest potential synthetic pathways and help in understanding the chemical behavior of the target compound based on the properties of its structural analogs.
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